2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(ethylamino)-3-(ethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-14-9-10-12(15-4-2)16-11-7-5-6-8-17(11)13(10)18/h5-9,15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBPYDOWVAKTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=O)N2C=CC=CC2=N1)C=NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to a class of pyridopyrimidine derivatives. Its unique structural features, combining elements of pyridine and pyrimidine rings, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific biological effects supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethylamine with a suitable pyrido[1,2-a]pyrimidinone precursor under controlled conditions. The reaction may require specific catalysts and temperature settings to ensure high yield and purity .
The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound can alter their activity, potentially triggering various biochemical pathways. The exact molecular interactions are still under investigation but are crucial for understanding its therapeutic potential .
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of pyridopyrimidine derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. In particular, derivatives with specific substitutions exhibited enhanced activity, suggesting that structural modifications can optimize therapeutic effects .
Anti-inflammatory Effects
Research indicates that certain pyridopyrimidine derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Case Studies
- Cytotoxicity Evaluation : A study evaluated a series of pyridopyrimidinone-thiazole hybrids for their cytotoxic activity against MCF-7 and HeLa cell lines using the MTT assay. The results indicated that compounds with aromatic substitutions exhibited the highest cytotoxicity, particularly those with chlorophenyl groups .
- Mechanistic Insights : Another study explored the mechanism of action of related pyridopyrimidine derivatives, demonstrating their ability to induce apoptosis in cancer cells through caspase activation pathways .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table highlights key structural differences and similarities among derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one:
*Calculated based on molecular formulas where exact data are unavailable.
Physicochemical Properties
- Lipophilicity: The target compound’s ethyl groups confer moderate lipophilicity (logP ~2–3*), whereas phenethyl-substituted analogs (e.g., ) exhibit higher logP values (~4–5) due to aromatic rings. Thiazolidinone derivatives (e.g., ) may have reduced membrane permeability due to polar sulfur atoms.
- Solubility : Piperazinyl substituents (e.g., ) enhance water solubility via protonation at physiological pH. In contrast, halogenated derivatives (e.g., ) show lower solubility but improved crystallinity.
- Stability : The (E)-imine group in the target compound may exhibit tautomerism or hydrolysis under acidic conditions, whereas thioxo groups (e.g., ) are prone to oxidation. Fluorinated analogs (e.g., ) demonstrate superior metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
